2-Amino-5-iodo-4-methylpyridine-3-carbonitrile
Overview
Description
2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a compound of interest in the field of heterocyclic chemistry due to its potential as an intermediate in the synthesis of various pharmacologically active molecules. Its synthesis, molecular and physical properties, as well as chemical reactivity, have been explored in various studies.
Synthesis Analysis
The synthesis of pyridine derivatives, including 2-amino-5-iodo-4-methylpyridine-3-carbonitrile, often involves multi-step reactions such as Michael addition and imino-nitrile cyclization. For example, Dong et al. (2010) described the synthesis of related pyridine carbonitriles through tandem Michael addition/imino-nitrile cyclization, highlighting the methodologies applicable to synthesizing structurally complex pyridines (Dong et al., 2010).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those similar to 2-amino-5-iodo-4-methylpyridine-3-carbonitrile, is characterized using various spectroscopic methods such as MS, IR, CHN, and NMR, and sometimes confirmed by X-ray diffraction. These techniques provide insights into the compound's molecular framework and substituent effects (Dong et al., 2010).
Scientific Research Applications
Carbon Capture and Utilization
Amino acid salt solutions, including those that may structurally relate to "2-Amino-5-iodo-4-methylpyridine-3-carbonitrile," are considered promising for carbon capture due to their environmental friendliness, lower evaporation rates, and reduced degradation issues compared to traditional amine solutions. These compounds play a crucial role in developing effective strategies for carbon capture and storage (CCS), potentially contributing to mitigating climate change impacts by reducing atmospheric CO2 levels (Zhang et al., 2018).
Synthesis of Heterocycles
Amino-1,2,4-triazoles serve as raw materials for fine organic synthesis, producing a wide range of products, including agricultural chemicals, pharmaceuticals, dyes, and high-energy materials. Given the structural similarity, "2-Amino-5-iodo-4-methylpyridine-3-carbonitrile" could similarly be a precursor or intermediate in synthesizing diverse heterocyclic compounds, highlighting its importance in medicinal chemistry and materials science (Nazarov et al., 2021).
Drug Research and Development
Compounds like "2-Amino-5-iodo-4-methylpyridine-3-carbonitrile" can be involved in the synthesis and functionalization of β-amino acid derivatives, which are significant in drug research. Cyclic β-amino acids, for instance, have shown impact in developing new pharmacologically active molecules, underlining the role of nitrogen-containing heterocycles in discovering and designing new therapeutics (Kiss et al., 2018).
Environmental and Biomedical Applications
The modification and functionalization of quantum dots with amino acids, which could include compounds similar to "2-Amino-5-iodo-4-methylpyridine-3-carbonitrile," suggest their potential applications in creating optoelectronic devices, sensors, and energy storage systems. This highlights the intersection of organic synthesis with materials science and engineering, pointing to the broad applicability of such compounds in various technological advancements (Ravi et al., 2021).
Mechanism of Action
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.5 , which may influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-5-iodo-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQHKPCXMQZMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464466 | |
Record name | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |
CAS RN |
180995-02-2 | |
Record name | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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